molecular formula C26H30O6 B3029097 Isokurarinone CAS No. 52483-02-0

Isokurarinone

Cat. No. B3029097
CAS RN: 52483-02-0
M. Wt: 438.5 g/mol
InChI Key: YLTPWCZXKJSORQ-UHFFFAOYSA-N
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Description

Isokurarinone is a chemical compound with the molecular formula C26H30O6 . It is a type of flavonoid .


Molecular Structure Analysis

Isokurarinone has a complex molecular structure with the molecular formula C26H30O6 . The exact structure involves a combination of carbon, hydrogen, and oxygen atoms .


Physical And Chemical Properties Analysis

Isokurarinone has physical and chemical properties typical of a compound with its molecular structure. It has a molecular weight of 438.52 .

Scientific Research Applications

1. Cytotoxic Properties

Isokurarinone, along with other flavanones, has been identified as possessing cytotoxic properties. Research on compounds isolated from the root of Sophora flavescens, including isokurarinone, has demonstrated cytotoxic activity against human myeloid leukemia HL-60 cells. This suggests potential applications in cancer research and therapy (Kang et al., 2000).

2. Structural Analysis and Comparison

Sophora leachiano's roots yield a variety of flavanones, including isokurarinone. Detailed structural analysis of these compounds, including NMR spectral analysis, provides insights into their chemical properties and potential applications in various scientific fields. The comparison of isokurarinone's structure with related compounds enhances our understanding of its chemical behavior and potential uses (Iinuma et al., 1990).

3. Microbial Transformation Studies

Microbial transformation of isokurarinone by Cunninghamella blakesleana has been studied, leading to the isolation of various transformed products. This research not only sheds light on the metabolic pathways involved but also suggests potential for producing novel compounds with unique properties and applications in pharmacology and biochemistry (Shi et al., 2012).

Future Directions

Isokurarinone has shown promising results in various studies, particularly in its anticancer potential. Future research could focus on further exploring its therapeutic potential and possible applications in medicine .

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O6/c1-14(2)6-7-16(15(3)4)10-19-20(28)12-21(29)25-22(30)13-24(32-26(19)25)18-9-8-17(27)11-23(18)31-5/h6,8-9,11-12,16,24,27-29H,3,7,10,13H2,1-2,4-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTPWCZXKJSORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)OC)C(=C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isokurarinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
K Kyogoku, K Hatayama, M KOMATSU - … and Pharmaceutical Bulletin, 1973 - jstage.jst.go.jp
… Thus, isokurarinone could be formulated as V. Formononetin was obtained as colorless needles, mp 262—264", which was identified with an authentic sample by TLC, and IR, UV and …
Number of citations: 77 www.jstage.jst.go.jp
M Iinuma, T Tanaka, M Mizuno, Y Shirataki, I Yokoe… - Phytochemistry, 1990 - Elsevier
… of 2 has been described under the name of isokurarinone … of isokurarinone (mp 8@84”) differs from that of our compound. The proton chemical shift of the 5-hydroxyl in isokurarinone …
Number of citations: 48 www.sciencedirect.com
J Li, X Zhang, X Shen, C Xu, C Tan, Y Lin - Fitoterapia, 2020 - Elsevier
… et al. established a HPLC-DAD method on a Phenomenex Luna C18 column (4.6 × 250 mm, 5 μm) and MeOH-H 2 O as the mobile phase to determine the content of isokurarinone [57]. …
Number of citations: 35 www.sciencedirect.com
XC Ma, XL Xin, KX Liu, BJ Zhang, FY Li, DA Guo - Chromatographia, 2008 - Springer
A liquid chromatographic method was applied to determine trifolirhizin, kushenol K, kushenol L, kushenol N, kushenol X, kurarinone, norkurarinone, isokurarinone and kushenol A in the …
Number of citations: 17 link.springer.com
L Zhang, L Xu, SS Xiao, QF Liao, Q Li, J Liang… - … of Pharmaceutical and …, 2007 - Elsevier
… Kurarinol, kuraridin, kuraridinol, kushenol D, isoxanthohumol, kurarinone and isokurarinone were kindly supplied by the Prof. Chul-Sa Kim in Biology Resource Department of Koti …
Number of citations: 105 www.sciencedirect.com
DN Olennikov, LM Tankhaeva, NA Pankrushina… - Russian Journal of …, 2013 - Springer
A qualitative composition and a quantitative content of phenolic compounds of underground and above-ground parts of Sophora flavescens Soland. (the Fabaceae family) growing in …
Number of citations: 6 link.springer.com
L Liu, Y Xu, L Yang, Z Jiang, X Li - Medicine, 2023 - journals.lww.com
This study aimed to employ network pharmacology to elucidate the mechanism by which Euphorbia fischeriana Steud (EFS) exhibits the efficacy on cirrhosis. The compounds and …
Number of citations: 5 journals.lww.com
YF Ueng, CC Chen, CC Tsai, P Souček - Journal of ethnopharmacology, 2009 - Elsevier
… sophoraflavanone G, and isokurarinone were identified and … isokurarinone, while extract 2 contained 3.25 mg/g kurarinone, 0.29 mg/g sophoraflavanone G, and 0.10 mg/g isokurarinone …
Number of citations: 21 www.sciencedirect.com
L Chen, J Shao, Y Luo, L Zhao, K Zhao, Y Gao… - … of Pharmaceutical and …, 2020 - Elsevier
Ulcerative colitis (UC), an immune system disease, is characterized by long duration and easy relapse. Sophora flavescens (S. flavescens), also named “Kushen”, is a traditional …
Number of citations: 15 www.sciencedirect.com
T OHMOTO, R AIKAWA, T NIKAIDO… - Chemical and …, 1986 - jstage.jst.go.jp
… Isokurarinone (4) and 13, which have a methoxyl group at the C-2’ position in place of a … Isokurarinone (4)—This was identified by comparison (mmp, TLC, and UV, IR, NMR and MS …
Number of citations: 24 www.jstage.jst.go.jp

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